molecular formula C19H16N2O3S2 B2447343 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922670-65-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2447343
CAS No.: 922670-65-3
M. Wt: 384.47
InChI Key: RSKQRPMBRHRFBG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic chemical hybrid designed for medicinal chemistry and oncology research. Its structure incorporates a benzo[1,3]dioxole moiety linked to a thiazole ring, a privileged scaffold frequently investigated for its diverse biological activities. Scientific literature indicates that close structural analogues, specifically N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, have demonstrated potent growth inhibition properties against a panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), with IC50 values generally below 5 μM . Further mechanistic studies on a leading analogue from this class revealed that the antitumor activity is associated with the induction of apoptosis and cell cycle arrest in the S-phase and G2/M-phase . The core benzodioxole and thiazole pharmacophores are also found in other investigational compounds targeting critical cellular pathways, such as the c-Jun N-terminal kinase (JNK), highlighting the relevance of this hybrid structure in probing kinase function and related disease mechanisms . The 3-(ethylthio)benzamide component adds a potential site for metabolic and structure-activity relationship (SAR) studies. This compound is offered as a chemical tool to support advanced research in drug discovery, particularly for the evaluation of new antitumor agents and the exploration of novel kinase inhibitors.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-25-14-5-3-4-13(8-14)18(22)21-19-20-15(10-26-19)12-6-7-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKQRPMBRHRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The benzodioxole moiety can be introduced via a coupling reaction, and the ethylthio group is often added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. The benzodioxole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: This compound shares the thiazole ring but has a pyrimidine ring instead of the benzodioxole moiety.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound features a similar thiazole structure but includes a fluorine atom and a methoxy group.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to the presence of the benzodioxole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Associated with antioxidant properties.
  • Ethylthio Group : May enhance lipophilicity and biological efficacy.

The molecular formula is C17H16N2O3SC_{17}H_{16}N_2O_3S, with a molecular weight of 344.39 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific cellular pathways that regulate tumor growth and proliferation.

A study demonstrated that derivatives of thiazole exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties. The thiazole and benzo[d][1,3]dioxole components are believed to enhance the compound's ability to inhibit enzymes involved in cell proliferation, contributing to its potential as an anticancer agent.

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains by disrupting their cellular processes. The ethylthio group may play a role in enhancing the compound's interaction with microbial membranes, leading to increased efficacy against pathogens.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Thiazole Ring : Often accomplished via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Coupling Reactions : The benzodioxole and thiazole rings can be coupled using palladium-catalyzed cross-coupling reactions.
  • Amidation : The final step involves forming the amide bond, crucial for the biological activity of the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated significant anticancer activity in vitro against various cancer cell lines with IC50 values in the low micromolar range.
Identified antimicrobial effects against Gram-positive bacteria, with potential applications in treating infections.
Investigated the mechanism of action involving enzyme inhibition and modulation of cell signaling pathways related to cancer progression.

Q & A

Basic: What are the key synthetic pathways for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:

  • Step 1 : Condensation of a benzo[d][1,3]dioxol-5-amine derivative with a thiazole precursor (e.g., 2-aminothiazole) under mild temperatures (20–25°C) in solvents like dioxane or acetone.
  • Step 2 : Introduction of the ethylthio and benzamide groups via nucleophilic substitution or amide coupling, often requiring bases like triethylamine or anhydrous potassium carbonate to facilitate reactivity.
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures high purity.

Critical reaction parameters include strict temperature control , anhydrous conditions , and stoichiometric precision. Analytical validation via NMR and mass spectrometry is essential to confirm structural integrity and purity .

Basic: Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To resolve the benzo[d][1,3]dioxole, thiazole, and ethylthio substituents. 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity and isolating intermediates.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystallizable, this provides definitive proof of stereochemistry and molecular conformation.

These methods are often combined to address challenges like isomer discrimination or impurity profiling .

Intermediate: How is the biological activity of this compound typically evaluated in preclinical research?

Methodological approaches include:

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing; anticancer potential using cell viability assays (e.g., MTT) against cancer cell lines.
  • Target-specific studies : Enzyme inhibition assays (e.g., kinase or protease inhibition) to identify mechanistic pathways.
  • Molecular docking : Preliminary computational screening against protein targets (e.g., tubulin or DNA topoisomerases) to predict binding affinities.

Dose-response curves (EC50_{50}/IC50_{50}) and comparative studies with structural analogs (e.g., methylthio vs. ethylthio derivatives) are critical for establishing structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictory bioactivity data observed across different assays or models?

Contradictions may arise from assay variability (e.g., cell line specificity) or off-target effects. Strategies include:

  • Orthogonal validation : Confirm results using unrelated assays (e.g., SPR for binding kinetics alongside fluorescence-based activity assays).
  • Metabolic stability testing : Assess compound degradation in different media to rule out artifactual results.
  • Proteomic profiling : Identify unintended interactions using affinity chromatography or pull-down assays.
  • Crystallographic studies : Resolve binding ambiguities by solving co-crystal structures with target proteins.

Cross-referencing with analogs (e.g., replacing the ethylthio group with methoxy) can clarify whether discrepancies are structure-dependent .

Advanced: What strategies are employed to optimize the pharmacokinetic profile of this compound for therapeutic applications?

Structural optimization focuses on:

  • Bioisosteric replacement : Swapping the ethylthio group with metabolically stable moieties (e.g., trifluoromethyl) to enhance metabolic stability.
  • Solubility enhancement : Introducing hydrophilic groups (e.g., hydroxyl or amine) while retaining target affinity.
  • Prodrug design : Masking the benzamide group with labile esters to improve oral bioavailability.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling guides iterative design, followed by in vivo pharmacokinetic studies in rodent models .

Advanced: How does the electronic environment of the thiazole ring influence the compound’s reactivity and biological interactions?

The thiazole ring’s electron-deficient nature facilitates:

  • Nucleophilic attack : At the C-2 position, enabling functionalization (e.g., amide bond formation).
  • π-π stacking : With aromatic residues in target proteins, enhancing binding affinity.
  • Tautomeric effects : The thiazole’s ability to tautomerize affects hydrogen-bonding patterns in molecular recognition.

Spectroscopic studies (e.g., 15^{15}N NMR) and computational analyses (DFT calculations) are used to map electronic properties and predict reactivity .

Advanced: What experimental approaches are used to investigate off-target effects or toxicity in early-stage research?

  • High-throughput screening (HTS) : Against panels of unrelated enzymes or receptors to identify promiscuity.
  • Genotoxicity assays : Ames test for mutagenicity or comet assay for DNA damage.
  • Cytotoxicity profiling : Compare IC50_{50} values in cancerous vs. non-cancerous cell lines.
  • Transcriptomic analysis : RNA sequencing to detect unintended gene expression changes.

Integration with cheminformatics tools (e.g., PubChem BioAssay) helps prioritize compounds with favorable safety profiles .

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